2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
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Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol is a synthetic compound that has garnered significant interest in scientific research and industrial applications. This compound is characterized by its unique structure, which includes a cyclobutanol ring attached to a pyrazole moiety with a chlorine substituent.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. This reaction is carried out in ethanol, resulting in the formation of pyrazole derivatives . The specific conditions for the synthesis of this compound include the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, cyclobutanones, and cyclobutanols, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-1H-pyrazol-1-yl)ethanamine: This compound shares the pyrazole ring with a chlorine substituent but differs in the presence of an ethanamine group instead of a cyclobutanol ring.
4-chloro-1H-pyrazole: This compound contains the pyrazole ring with a chlorine substituent but lacks the cyclobutanol moiety.
Uniqueness
2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutanol ring and a chlorinated pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6-7,11H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAMRPXQDGYOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=C(C=N2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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